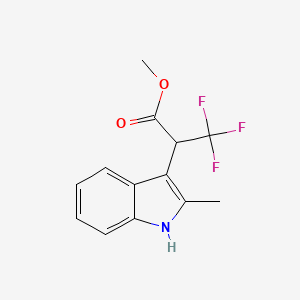![molecular formula C23H22N2O3 B15081342 2-(biphenyl-4-yloxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide CAS No. 303085-17-8](/img/structure/B15081342.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C22H20N2O3 It is known for its unique structure, which includes a biphenyl group, an ethoxyphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of biphenyl-4-yloxyacetohydrazide: This is achieved by reacting biphenyl-4-ol with chloroacetohydrazide in the presence of a base such as potassium carbonate.
Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then reacted with 2-ethoxybenzaldehyde under reflux conditions in ethanol to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and ethoxyphenyl groups.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted hydrazide derivatives.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)acetohydrazide
- 2-(biphenyl-4-yloxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- 2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy in various applications compared to its analogs.
Properties
CAS No. |
303085-17-8 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O3/c1-2-27-22-11-7-6-10-20(22)16-24-25-23(26)17-28-21-14-12-19(13-15-21)18-8-4-3-5-9-18/h3-16H,2,17H2,1H3,(H,25,26)/b24-16+ |
InChI Key |
BDOMLAGXTMGZRL-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15081271.png)
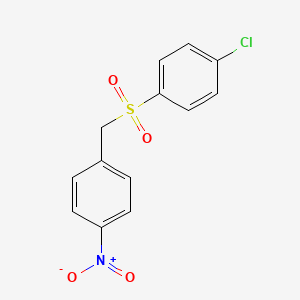
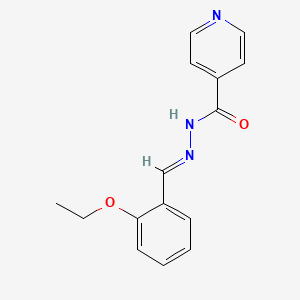
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081288.png)
![1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B15081291.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B15081307.png)
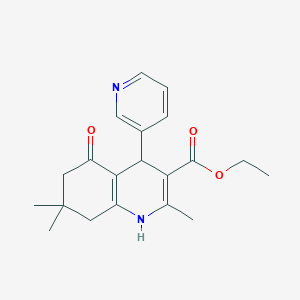
![5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15081324.png)
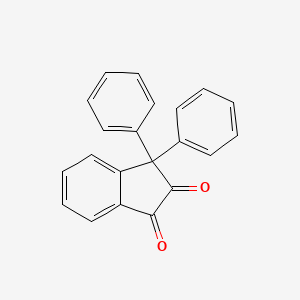

![5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081344.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081345.png)
![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B15081359.png)
